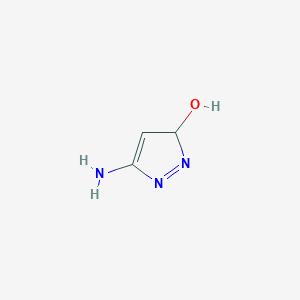
5-Amino-3H-pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3H-pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an amino group at the 5-position and a hydroxyl group at the 3-position makes this compound a unique and valuable compound in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3H-pyrazol-3-ol typically involves the reaction of hydrazines with β-dicarbonyl compounds. One common method is the cyclocondensation of hydrazine hydrate with 1,3-diketones under acidic or basic conditions . Another approach involves the use of enaminones and hydrazines in the presence of molecular iodine as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCRs) and one-pot processes to enhance efficiency and yield. These methods are designed to be environmentally friendly, utilizing green solvents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolidines .
Wissenschaftliche Forschungsanwendungen
5-Amino-3H-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Amino-3H-pyrazol-3-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5-methyl-1H-pyrazole
- 5-Amino-3-imino-3H-pyrazol-4-ylazo-benzoic acid
- 4-Amino-3,5-dimethyl-1H-pyrazole
Uniqueness
5-Amino-3H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C3H5N3O |
|---|---|
Molekulargewicht |
99.09 g/mol |
IUPAC-Name |
5-amino-3H-pyrazol-3-ol |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1,3,7H,4H2 |
InChI-Schlüssel |
DNURUPVELRPGSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=NC1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


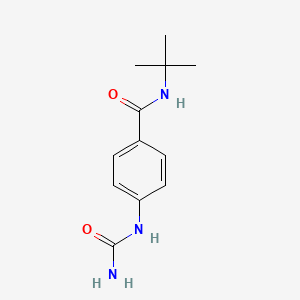
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)



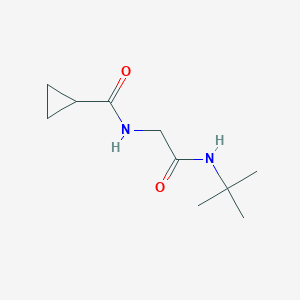
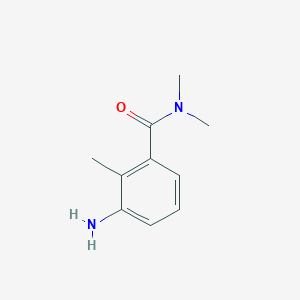
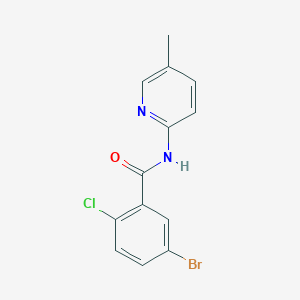
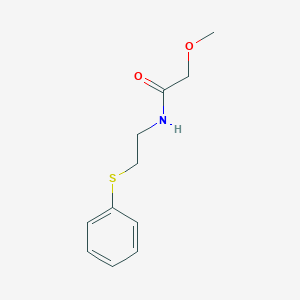

![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)



